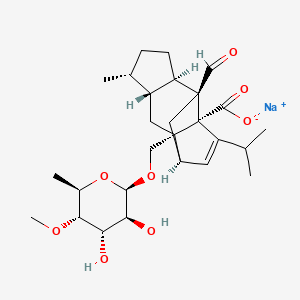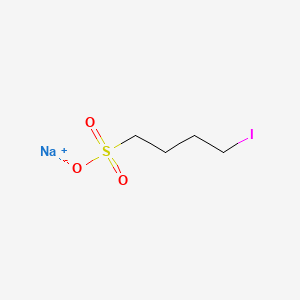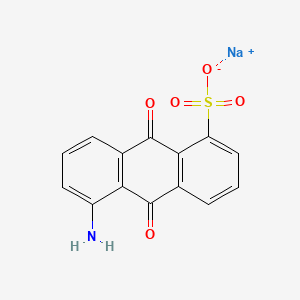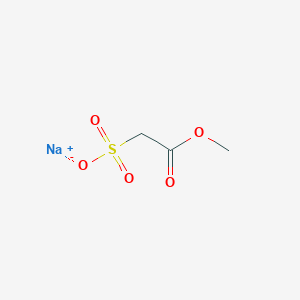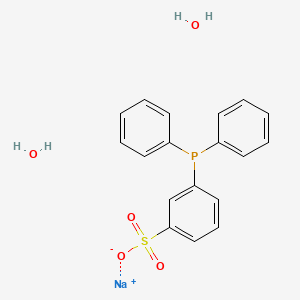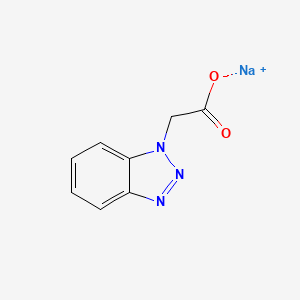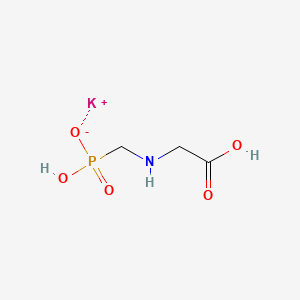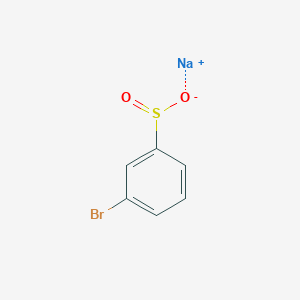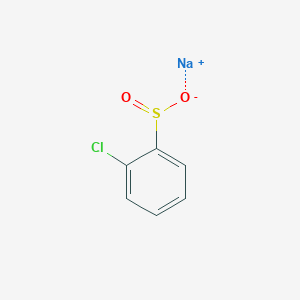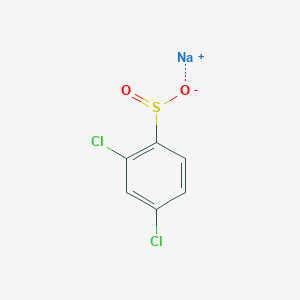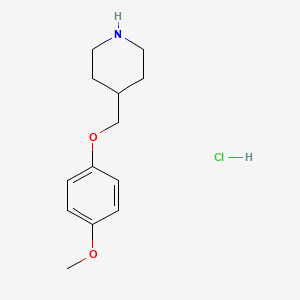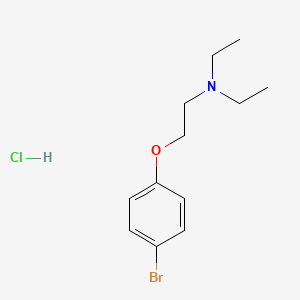
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology of Brominated Compounds
Environmental Presence and Toxicology of Brominated Phenols : Brominated phenols, like 2,4,6-Tribromophenol, have been studied for their environmental concentrations and toxicological effects. These compounds are used in the synthesis of brominated flame retardants and can degrade into various environmental matrices. Despite their widespread occurrence, there's limited knowledge about their toxicokinetics and toxicodynamics, underscoring the need for continued relevance and research in future years (Koch & Sures, 2018).
Novel Brominated Flame Retardants : The increase in novel brominated flame retardants (NBFRs) usage has prompted research into their occurrence in indoor air, dust, consumer goods, and food. This review highlights significant gaps in knowledge about many NBFRs, indicating a critical need for comprehensive environmental and health risk assessments (Zuiderveen, Slootweg, & de Boer, 2020).
Biotic and Abiotic Transformation of Brominated Compounds
- Transformation/Degradation of Tetrabromobisphenol A : Tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformations, resulting in over 100 identified degradation products. These processes are primarily through debromination and β-scission, leading to less brominated and potentially environmentally persistent compounds (Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018).
Pharmacokinetics, Pharmacodynamics, and Toxicology of Related Compounds
- Psychedelic Drug Action Imaging Studies : Research on the neurochemistry and neurotoxicity of psychedelics, including substances with brominated structures, provides insights into their binding, metabolism, and effects on the brain. Imaging studies using PET and SPECT techniques have contributed to understanding the interaction of these compounds with brain receptors and their metabolic pathways (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIJUCNRKCUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638426 |
Source


|
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
CAS RN |
14233-26-2 |
Source


|
| Record name | NSC159498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


